4'-Azido-2'-deoxy-2'-methylcytidine
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Overview
Description
4’-Azido-2’-deoxy-2’-methylcytidine is a nucleoside analog with the molecular formula C10H14N6O4 and a molecular weight of 282.256 Da . This compound is known for its potential antiviral properties, particularly against the Hepatitis C virus . It is a modified version of cytidine, where the hydroxyl group at the 4’ position is replaced with an azido group, and the 2’ position is methylated .
Preparation Methods
The synthesis of 4’-Azido-2’-deoxy-2’-methylcytidine involves several steps. One common method includes the epoxidation of a precursor compound followed by nucleophilic opening to introduce the azido group . The reaction conditions typically involve the use of oxidizing agents like DMDO or m-CPBA for epoxidation, followed by treatment with sodium azide to introduce the azido group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4’-Azido-2’-deoxy-2’-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group, to form corresponding oxidized products.
Common reagents used in these reactions include sodium azide for substitution, hydrogen gas for reduction, and oxidizing agents like DMDO for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Azido-2’-deoxy-2’-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with various enzymes and nucleic acids.
Medicine: It has shown potential as an antiviral agent, particularly against the Hepatitis C virus.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 4’-Azido-2’-deoxy-2’-methylcytidine involves its incorporation into viral RNA by the RNA-dependent RNA polymerase of the Hepatitis C virus . Once incorporated, it acts as a chain terminator, preventing further elongation of the RNA strand . This inhibition of RNA synthesis effectively halts viral replication . The compound’s molecular targets include the viral RNA polymerase, and its pathway involves competitive inhibition with natural nucleotides .
Comparison with Similar Compounds
4’-Azido-2’-deoxy-2’-methylcytidine is unique due to its specific modifications at the 4’ and 2’ positions. Similar compounds include:
4’-Azidocytidine: Another nucleoside analog with an azido group at the 4’ position but without the 2’ methylation.
2’-Deoxy-2’-fluoro-4’-azidocytidine: A fluorinated analog with similar antiviral properties.
2’-Deoxy-2’-C-methylcytidine: Lacks the azido group but has a similar methylation at the 2’ position.
These compounds share structural similarities but differ in their specific modifications, which can influence their biological activity and therapeutic potential .
Properties
CAS No. |
1019639-20-3 |
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Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O4/c1-5-7(18)10(4-17,14-15-12)20-8(5)16-3-2-6(11)13-9(16)19/h2-3,5,7-8,17-18H,4H2,1H3,(H2,11,13,19)/t5-,7-,8+,10+/m0/s1 |
InChI Key |
DEUZIURSVQYVJZ-UUCPZDEKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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